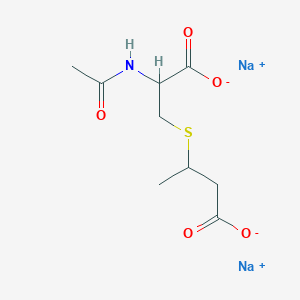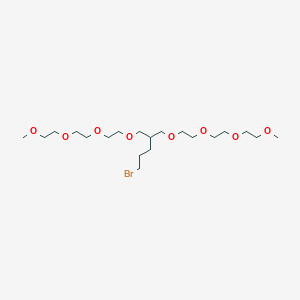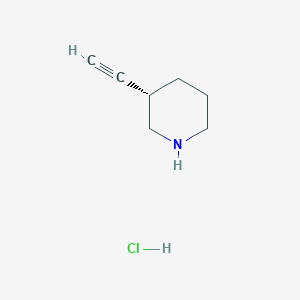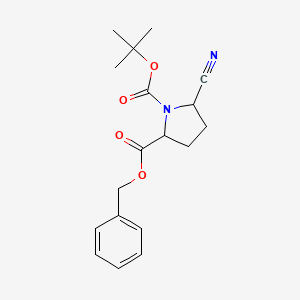![molecular formula C25H30BrNO5 B12289546 (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)
(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring, a brominated hydroxybutyl side chain, and a tert-butyl ester group, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester typically involves multi-step organic reactions. The process begins with the preparation of the morpholine ring, followed by the introduction of the brominated hydroxybutyl side chain. The final step involves esterification to introduce the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated side chain can be reduced to form a hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, hydrocarbons, and substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of specific functional groups in biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated hydroxybutyl side chain and the morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Nitrobenzotrifluoride
Uniqueness
Compared to these similar compounds, (3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wider range of chemical reactions and to interact with specific molecular targets more effectively.
Propriétés
Formule moléculaire |
C25H30BrNO5 |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
tert-butyl 3-(4-bromo-3-hydroxybutyl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C25H30BrNO5/c1-25(2,3)32-24(30)27-20(15-14-19(28)16-26)23(29)31-22(18-12-8-5-9-13-18)21(27)17-10-6-4-7-11-17/h4-13,19-22,28H,14-16H2,1-3H3 |
Clé InChI |
KSKVPVAXSYPJEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)


![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)


![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)

![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)



